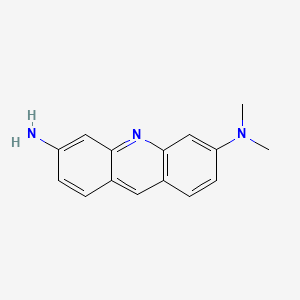

3,6-Acridinediamine, N,N-dimethyl-

Overview

Description

3,6-Acridinediamine, N,N-dimethyl- is an organic compound with the molecular formula C15H15N3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, with both amino groups being dimethylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Acridinediamine, N,N-dimethyl- can be synthesized through several methods. One common method involves the Eschweiler–Clarke reaction, which is a chemical reaction that involves the methylation of primary or secondary amines using formaldehyde and formic acid. In this case, 3,6-diaminoacridine is subjected to the Eschweiler–Clarke reaction to obtain 3,6-Acridinediamine, N,N-dimethyl-.

Industrial Production Methods

In industrial settings, the production of 3,6-Acridinediamine, N,N-dimethyl- typically involves large-scale chemical reactors where the Eschweiler–Clarke reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Acridinediamine, N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives of 3,6-Acridinediamine, N,N-dimethyl-.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,6-Acridinediamine, N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

Biology: The compound is used in the study of nucleic acids and as a fluorescent dye for staining DNA and RNA.

Industry: The compound is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3,6-Acridinediamine, N,N-dimethyl- involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ability to intercalate into DNA makes it a potential candidate for use in cancer therapy, where it can target rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent dye.

Proflavine: Another acridine derivative with antimicrobial properties.

Acriflavine: Used as an antiseptic and in the treatment of infections.

Uniqueness

3,6-Acridinediamine, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylated amino groups enhance its ability to intercalate into DNA, making it particularly useful in applications requiring strong nucleic acid binding.

Biological Activity

3,6-Acridinediamine, N,N-dimethyl- is a compound with notable biological activity, particularly in the context of cancer research and cellular processes. Its structure allows it to interact with nucleic acids, making it a subject of interest in various biochemical studies.

- Molecular Formula : C15H15N3

- Molecular Weight : 239.30 g/mol

- CAS Number : 10127-02-3

Structure

The compound features an acridine backbone with two dimethylaminomethyl groups at the 3 and 6 positions, which contribute to its biological activity.

3,6-Acridinediamine, N,N-dimethyl- primarily acts as an inhibitor of RNA polymerase , affecting the synthesis of RNA and subsequently disrupting gene expression. This mechanism is crucial for its application in cancer treatment as it interferes with the proliferation of cancer cells by inhibiting their ability to replicate genetic material.

Cellular Effects

The compound exhibits significant effects on various cell types:

- Staining Properties : It is known for its ability to intercalate into DNA and RNA, leading to fluorescence under UV light. This property is exploited in laboratory settings for visualizing nucleic acids.

- Apoptosis Induction : Cells treated with this compound show signs of apoptosis, characterized by intense yellow-green fluorescence indicative of cellular distress.

Dosage Effects

Research indicates that the effects of 3,6-Acridinediamine vary significantly with dosage:

- Low Doses : Primarily used for nucleic acid visualization without substantial toxicity.

- High Doses : Can lead to significant cellular damage and apoptosis in cancer cells, making it a potential therapeutic agent.

Cancer Research Applications

In a study focusing on the anticancer properties of acridine derivatives, 3,6-Acridinediamine demonstrated potent activity against various cancer cell lines. The compound's ability to inhibit RNA synthesis was linked to reduced cell viability and increased apoptosis markers in treated cells .

Neuroinflammation Studies

Recent research has also explored the role of similar acridine compounds in neuroinflammation. In models simulating chronic hypoxia, acridine derivatives showed promise in reducing inflammatory markers and promoting neurogenesis. This suggests a broader therapeutic potential beyond oncology .

Biochemical Pathways

3,6-Acridinediamine interacts with several biochemical pathways:

- Nucleic Acid Metabolism : It affects enzymes involved in DNA and RNA synthesis, thereby influencing metabolic flux within cells.

- Inflammatory Response Modulation : By inhibiting RNA polymerase, it may also modulate inflammatory responses at the cellular level .

Safety and Toxicology

While 3,6-Acridinediamine shows promising biological activity, safety assessments are crucial:

- Toxicity Profiles : Studies indicate that high concentrations can lead to cytotoxic effects; thus, careful dosage regulation is necessary when considering therapeutic applications.

- Environmental Stability : The compound remains stable under normal conditions but can degrade when exposed to strong oxidizing agents or moisture.

Properties

IUPAC Name |

3-N,3-N-dimethylacridine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18(2)13-6-4-11-7-10-3-5-12(16)8-14(10)17-15(11)9-13/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXUMPXWPIYNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948495 | |

| Record name | N~3~,N~3~-Dimethylacridine-3,6-diaminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25636-16-2 | |

| Record name | N,N-Dimethylprofalvine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025636162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~3~,N~3~-Dimethylacridine-3,6-diaminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.